The synthesis of CD20 (188-196) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for efficient purification at each stage. The specific sequence corresponding to CD20 (188-196) can be synthesized by coupling protected amino acids in the correct order, followed by deprotection steps to yield the final product.
Technical details include:
The molecular structure of CD20 (188-196) consists of a specific sequence of amino acids that corresponds to a region within the CD20 protein. This peptide is characterized by its hydrophilic properties, which facilitate interactions with antibodies targeting CD20.
CD20 (188-196) can participate in several chemical reactions relevant to its function as an antigen. These include:
Technical details regarding these reactions often involve studying the kinetics of binding using surface plasmon resonance or similar techniques to quantify binding affinities .
The mechanism of action for CD20 (188-196) primarily revolves around its role as an antigen for monoclonal antibody therapies. When anti-CD20 antibodies bind to this peptide:
Data indicate that modifications in antibody structure can significantly influence these mechanisms, leading to variations in therapeutic efficacy among different anti-CD20 monoclonal antibodies .
CD20 (188-196) exhibits several notable physical and chemical properties:
Analyses such as circular dichroism spectroscopy may be employed to study its conformational stability under various conditions .
CD20 (188-196) has significant applications in both research and clinical settings:
The CD20 (188-196) epitope (sequence: SLFLGILSV) is a human leukocyte antigen (HLA) class I-restricted peptide derived from the transmembrane domain of the CD20 protein (encoded by MS4A1). This 9-mer peptide exhibits high-affinity binding to the common HLA-A02:01 allele due to its strict adherence to canonical binding motifs. Structural analyses reveal that position 2 (Leu/L) and position 9 (Val/V) serve as primary anchor residues, fitting into the B and F pockets of the HLA-A02:01 binding groove, respectively [1] [5]. The hydrophobic residues (Leu, Phe, Ile, Val) dominate the peptide's sequence, facilitating stable interactions with the hydrophobic regions of the HLA groove.
T cell receptors (TCRs) recognizing this epitope typically exhibit dissociation constants (KD) in the micromolar range (1–50 μM), consistent with high functional avidity for viral and tumor antigens [5]. Crystallographic studies of analogous HLA-A*02:01 complexes (e.g., SARS-CoV-2 epitopes) confirm that such peptides adopt a canonical α-helical conformation within the binding groove, with central residues (positions 4–8) exposed for TCR engagement [5].
Table 1: Structural Features of CD20 (188-196)
Feature | Detail | Functional Implication |
---|---|---|
Sequence | SLFLGILSV | Native transmembrane domain peptide |
Anchor residues (P2/P9) | Leu¹ / Val⁹ | HLA-A*02:01 groove stabilization |
Hydrophobic content | 77.8% (7/9 residues) | Enhanced HLA binding affinity |
TCR affinity range | 1–50 μM | Optimal for cytotoxic T-cell activation |
CD20-derived epitopes span intracellular, transmembrane, and extracellular domains, but their immunogenicity varies significantly based on MHC restriction and peptide length. Unlike the HLA-A*02:01-restricted CD20 (188-196), MHC class II epitopes (e.g., those binding HLA-DR1/3/4/7) are typically longer (15–25 residues) and localize to diverse CD20 regions [1] [6]. For example, studies identifying 21 MHC-II-restricted CD20 peptides revealed extracellular loop-derived sequences, which induce CD4+ T-cell-dependent IFN-γ responses in follicular lymphoma patients [1].
Functional contrasts between MHC-I and MHC-II epitopes include:
Table 2: MHC Class I vs. Class II CD20 Epitopes
Characteristic | CD20 (188-196) (MHC-I) | MHC-II Epitopes |
---|---|---|
Length | 9 residues | 15–25 residues |
Binding groove | Closed ends (fixed length) | Open ends (variable length) |
Dominant T-cell subset | CD8+ cytotoxic T cells | CD4+ helper T cells |
Domain localization | Transmembrane | Extracellular/transmembrane/intracellular |
The stability of CD20 (188-196) in complex with HLA-A*02:01 is influenced by its resistance to enzymatic degradation and minimal susceptibility to post-translational modifications (PTMs). Unlike glycoproteins or secreted proteins, CD20 is an unglycosylated phosphoprotein, reducing risks of glycosylation-driven antigenic alterations [1] [4]. However, theoretical PTMs could impact immunogenicity:
Thermal stability assays confirm that HLA-A*02:01 complexes with CD20 (188-196) exhibit half-lives comparable to viral epitopes (>6 hours), supporting sustained immunogenicity [5]. In lymphoma patients treated with rituximab, this epitope elicits persistent T-cell responses, suggesting in vivo stability [1] [6].
Table 3: Stability Factors for CD20 (188-196)
Factor | Impact on Epitope | Evidence |
---|---|---|
Deamidation risk | Low (no Asn/Gln) | Mass spectrometry of eluted ligands [4] |
Oxidation risk | Low (no Cys) | Comparison to disulfide-modified HY [9] |
Thermal stability | High (t1/2 >6 hours) | HLA folding assays [5] |
Protease susceptibility | Moderate (hydrophobic core) | In vitro digestion studies [10] |
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